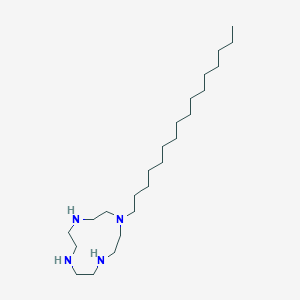
1,4,7,10-Tetraazacyclododecane, 1-hexadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10-Tetraazacyclododecane, 1-hexadecyl- is a macrocyclic compound that belongs to the family of tetraazacyclododecanes. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various scientific and industrial applications. The addition of a hexadecyl group to the tetraazacyclododecane ring enhances its lipophilicity, which can be beneficial in certain applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclododecane, 1-hexadecyl- typically involves the cyclization of linear tetraamines. One common method is the Richman-Atkins synthesis, which involves the reaction of triethylenetetramine with glyoxal to form the macrocyclic ring . The hexadecyl group can be introduced through alkylation reactions using hexadecyl halides under basic conditions.
Industrial Production Methods
Industrial production of 1,4,7,10-Tetraazacyclododecane, 1-hexadecyl- often involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraazacyclododecane, 1-hexadecyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The nitrogen atoms in the macrocyclic ring can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl halides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the macrocyclic ring.
Scientific Research Applications
1,4,7,10-Tetraazacyclododecane, 1-hexadecyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the development of metal-based drugs and diagnostic agents.
Industry: Applied in the synthesis of catalysts and in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraazacyclododecane, 1-hexadecyl- involves its ability to chelate metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming stable complexes. This chelation can enhance the solubility, stability, and bioavailability of the metal ions, making them useful in various applications .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane: The parent compound without the hexadecyl group.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: A derivative with acetic acid groups, commonly used in radiolabeling and MRI contrast agents.
Cyclen: Another name for 1,4,7,10-Tetraazacyclododecane, often used in coordination chemistry.
Properties
CAS No. |
121427-46-1 |
|---|---|
Molecular Formula |
C24H52N4 |
Molecular Weight |
396.7 g/mol |
IUPAC Name |
1-hexadecyl-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C24H52N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-28-23-20-26-18-16-25-17-19-27-21-24-28/h25-27H,2-24H2,1H3 |
InChI Key |
SPTBDQAPISZWSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1CCNCCNCCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


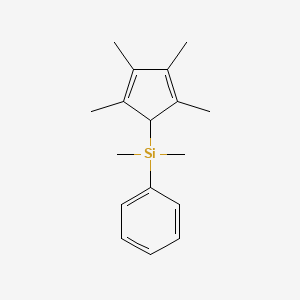

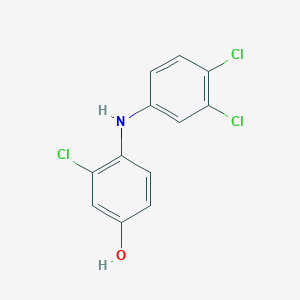
![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)
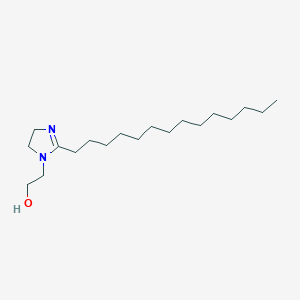
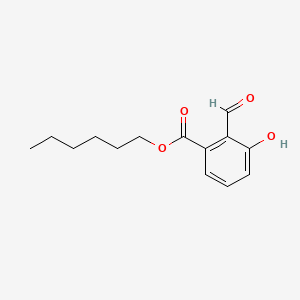
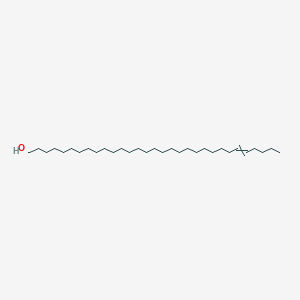
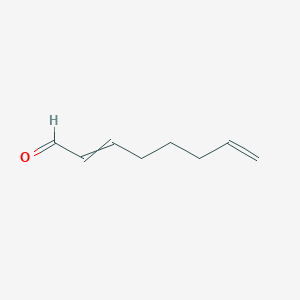
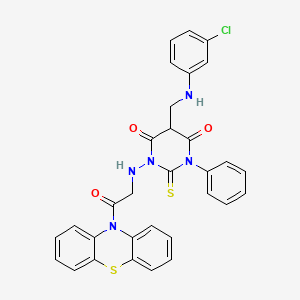
![3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14281487.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)
![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)
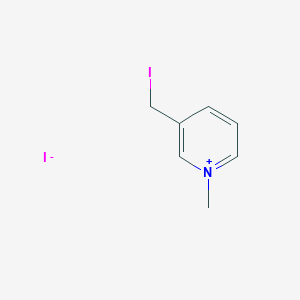
![tert-butyl (2S)-2-[(1S,2R)-1-hydroxy-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14281513.png)
